molecular formula C16H24N6S B6437968 N-ethyl-4-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine CAS No. 2548992-54-5

N-ethyl-4-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine

Cat. No. B6437968
CAS RN: 2548992-54-5
M. Wt: 332.5 g/mol
InChI Key: TZTGORNZJFFLNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as Lewis structure, line-angle formula, or 3D molecular model .


Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product .


Molecular Structure Analysis

This involves the use of various spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound, the conditions under which it reacts, and the products formed .


Physical And Chemical Properties Analysis

This involves studying the physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc .

Mechanism of Action

Target of Action

The primary target of N-ethyl-4-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine is the RET (c-RET) receptor . This receptor plays a crucial role in the survival, migration, and differentiation of neuronal cells during embryonic development .

Mode of Action

This compound acts as a highly efficient and selective inhibitor of the RET receptor . It binds to the receptor with high affinity, inhibiting its activity. This compound is also effective against several common RET oncogenic mutations .

Biochemical Pathways

The inhibition of the RET receptor by this compound can affect multiple biochemical pathways. RET is involved in several signaling pathways, including the RAS/RAF/MEK/ERK pathway , which is critical for cell proliferation and survival. By inhibiting RET, this compound can disrupt these pathways, leading to potential therapeutic effects .

Pharmacokinetics

Thiazole derivatives, which this compound is a part of, are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The inhibition of the RET receptor by this compound can lead to a decrease in cell proliferation and survival, particularly in cells that rely on RET signaling. This can result in potential therapeutic effects, such as the treatment of cancers that involve RET mutations .

Safety and Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions to be taken while handling it .

Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that it could be used in .

properties

IUPAC Name

N-ethyl-4-methyl-6-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6S/c1-4-17-16-18-12(2)9-15(20-16)22-7-5-21(6-8-22)10-14-11-23-13(3)19-14/h9,11H,4-8,10H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTGORNZJFFLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)CC3=CSC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.